CID 87841554

Beschreibung

Current Status and Research Significance of Prednisolone (B192156) Sodium Metazoate in Glucocorticoid Therapeutics

The current research significance of prednisolone sodium metazoate lies in its potential to provide localized anti-inflammatory effects with a reduced systemic corticosteroid concentration compared to its parent compound, prednisolone. nih.govpharmaexcipients.com This characteristic is of particular interest in the treatment of localized inflammatory conditions where systemic exposure to glucocorticoids could lead to undesirable side effects. nih.gov

A prime example of its application is in the development of treatments for inflammatory bowel disease and ulcerative colitis. pharmaexcipients.com The compound acts as a glucocorticoid receptor agonist, meaning it binds to and activates these receptors to modulate gene expression, ultimately leading to anti-inflammatory effects. drugbank.comncats.io Research has focused on formulating prednisolone sodium metazoate into advanced drug delivery systems to maximize its therapeutic action at the site of inflammation while minimizing systemic absorption.

One area of significant contemporary research involves the formulation of prednisolone sodium metazoate into novel drug delivery systems. For instance, studies have explored its incorporation into mucoadhesive gels and quatsomes for the localized treatment of recurrent aphthous ulcers. nih.govpharmaexcipients.comdntb.gov.ua These delivery systems are designed to adhere to mucosal surfaces, thereby prolonging the contact time of the drug at the target site and enhancing its local therapeutic effect. researchgate.net The investigation into such formulations highlights a key research objective: to enhance the therapeutic efficacy and patient compliance for conditions affecting mucosal tissues. nih.govpharmaexcipients.com

The global R&D status for some applications of Prednisolone sodium metazoate is listed as pending, indicating that research and development activities are ongoing. google.com

Historical Context of Prednisolone Derivatives in Academic Inquiry

The development of prednisolone sodium metazoate is rooted in the extensive history of corticosteroid research. Following the initial discovery and application of cortisone, scientists sought to create synthetic derivatives with enhanced anti-inflammatory properties and fewer side effects. This led to the introduction of prednisone (B1679067) and its active metabolite, prednisolone, in 1955. acs.org Prednisolone itself was a significant advancement, offering potent anti-inflammatory and immunosuppressive actions. acs.org

The academic inquiry into prednisolone did not stop there. Researchers continued to modify the prednisolone molecule to create derivatives with more favorable pharmacological profiles. The development of compounds like deflazacort, a derivative of prednisolone with a methyl-oxazoline ring, demonstrated the potential to reduce the impact on bone mineral density and glucose metabolism compared to prednisolone. elsevier.es

This ongoing effort to refine glucocorticoid therapy by creating specialized derivatives set the stage for the development of prednisolone sodium metazoate. The synthesis of this and other derivatives, such as 16-methylene-prednisolone, was driven by the goal of increasing anti-inflammatory potency and exploring different therapeutic applications. oup.com The creation of prednisolone sodium metazoate represents a targeted approach, modifying the parent compound to optimize its use for specific conditions, particularly those requiring localized action in the gastrointestinal tract.

Scope and Objectives of Contemporary Prednisolone Sodium Metazoate Research

Contemporary research on prednisolone sodium metazoate is sharply focused on leveraging its chemical properties for targeted therapies. The overarching objective is to develop formulations that can deliver the drug directly to the site of inflammation, thereby maximizing its therapeutic benefit while minimizing the systemic side effects commonly associated with glucocorticoids. nih.govpharmaexcipients.com

A primary scope of this research is in the field of gastroenterology, particularly for the treatment of inflammatory conditions of the gut. pharmaexcipients.com The objectives here include the design and evaluation of oral dosage forms that can release prednisolone sodium metazoate specifically in the colon.

Another significant area of research is the development of topical and mucoadhesive formulations for localized inflammatory conditions in other parts of the body. The research into mucoadhesive quatsomal gels for recurrent aphthous ulcers is a clear example of this. nih.govpharmaexcipients.com The objectives of such studies are to:

Enhance the solubility and stability of prednisolone sodium metazoate. mdpi.com

Achieve controlled and sustained drug release at the target site. nih.gov

Improve the mucoadhesive properties of the formulation to prolong contact time. researchgate.net

Evaluate the in-vivo efficacy and safety of these novel delivery systems. nih.govpharmaexcipients.com

Future research will likely continue to explore the potential of prednisolone sodium metazoate in other localized inflammatory and autoimmune disorders, with a consistent focus on innovative drug delivery technologies to optimize its therapeutic performance.

Eigenschaften

Key on ui mechanism of action |

ATL-2502 is the combination of Alizyme's proprietary colonic drug delivery system, colal, and prednisolone metasulfobenzoate sodium ("PMSBS"), an approved steroid in Europe. colal-PRED has a starch coating that is only broken down in the gut by bacteria occurring in the colon. This leads to topical delivery of PMSBS to the colon rather than systemic delivery with the objective of providing efficacy, but without the side effects of steroids; however, the efficacy and safety of colal-PRED must be shown in well-controlled, prospective clinical trials and approved by the FDA. |

|---|---|

CAS-Nummer |

630-67-1 |

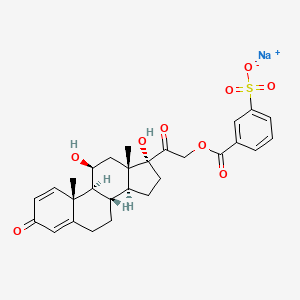

Molekularformel |

C28H32NaO9S |

Molekulargewicht |

567.6 g/mol |

IUPAC-Name |

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate |

InChI |

InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 |

InChI-Schlüssel |

NGBAZAFEHFURDY-VDYYWZOJSA-N |

Isomerische SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+] |

Kanonische SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

630-67-1 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

3694-41-5 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

prednisolone 21-3-sulfobenzoate prednisolone 21-m-sulfobenzoate prednisolone metasulfobenzoate prednisolone methylsulfobenzoate prednisolone sodium metasulphobenzoate |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Action of Prednisolone Sodium Metazoate

Glucocorticoid Receptor Interactions and Gene Modulation

The cellular activity of Prednisolone (B192156) sodium metasulfobenzoate is initiated by its engagement with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. ontosight.aiwikipedia.org

Ligand Binding and Receptor Activation Dynamics

As a lipophilic molecule, prednisolone readily diffuses across the cell membrane into the cytoplasm. wikipedia.org Here, it binds to the glucocorticoid receptor, which in its inactive state, is part of a large multiprotein complex including chaperone proteins like heat shock proteins (Hsp90 and Hsp70). wikipedia.org The binding of the prednisolone ligand to the GR induces a conformational change in the receptor protein. This change causes the dissociation of the chaperone proteins from the receptor. wikipedia.org The unmasking of the receptor allows the formation of the activated glucocorticoid-receptor complex, a critical step that enables its subsequent cellular actions. wikipedia.org This entire activation process is rapid, occurring within approximately 20 minutes of ligand binding. wikipedia.org

Nuclear Translocation and Glucocorticoid Response Element (GRE) Interaction

Following activation, the ligand-receptor complex translocates from the cytoplasm into the nucleus. nih.govqeios.comsemanticscholar.orgwikipedia.org This movement through the nuclear pore is an active, energy-dependent process. helsinki.fi Once inside the nucleus, the activated receptor complex dimerizes, forming a homodimer (a pair of identical receptor-ligand complexes). wikipedia.org This dimer then functions as a transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). wikipedia.org These GREs are located in the promoter regions of target genes, and the binding of the GR dimer to these sites is the primary way glucocorticoids exert control over gene expression. wikipedia.orghelsinki.fi Additionally, research on prednisolone has demonstrated its ability to inhibit the nuclear translocation of other key transcription factors, such as Nuclear Factor-kappa B (NF-κB), which plays a central role in promoting inflammatory gene expression. nih.gov

Transcriptional Regulation of Target Genes

The interaction between the glucocorticoid receptor dimer and GREs leads to either an increase (trans-activation) or a decrease (trans-repression) in the transcription of target genes. wikipedia.org

Trans-activation: When the GR dimer binds to positive GREs, it typically recruits co-activator proteins and the general transcription machinery, leading to the increased synthesis of messenger RNA (mRNA) from specific genes. wikipedia.org This results in the enhanced production of anti-inflammatory proteins, such as annexin-1 (lipocortin-1) and Interleukin-10 (IL-10). wikipedia.orgdrugbank.com

Trans-repression: Conversely, the GR complex can suppress the expression of pro-inflammatory genes. wikipedia.org This can occur when the GR binds to negative GREs (nGREs), blocking the transcription of inflammatory genes. wikipedia.org It can also happen through direct protein-protein interactions, where the activated GR interferes with other transcription factors, such as NF-κB and Activator Protein-1 (AP-1), preventing them from binding to their own DNA response elements and initiating the transcription of pro-inflammatory genes. wikipedia.orgdrugbank.com

The table below summarizes the key molecular events in glucocorticoid receptor-mediated gene modulation.

| Step | Description | Key Molecules Involved | Cellular Location |

| 1. Ligand Entry | The lipophilic steroid crosses the cell membrane. | Prednisolone | Extracellular to Cytoplasm |

| 2. Receptor Binding | Prednisolone binds to the inactive glucocorticoid receptor, causing the release of chaperone proteins. | Glucocorticoid Receptor (GR), Heat Shock Proteins (Hsp) | Cytoplasm |

| 3. Nuclear Translocation | The activated ligand-receptor complex moves into the nucleus. | Activated GR-Ligand Complex | Cytoplasm to Nucleus |

| 4. Dimerization & DNA Binding | The complex forms a homodimer and binds to Glucocorticoid Response Elements (GREs) on DNA. | GR Dimer, DNA (GREs) | Nucleus |

| 5. Gene Regulation | The bound complex either activates or represses the transcription of target genes. | RNA Polymerase, Transcription Factors (e.g., NF-κB, AP-1) | Nucleus |

Anti-inflammatory Signaling Pathways

The therapeutic effects of Prednisolone sodium metasulfobenzoate are a direct consequence of the aforementioned gene modulation, which profoundly alters cellular signaling to suppress inflammation. ontosight.aiontosight.ai

Inhibition of Pro-inflammatory Cytokine Expression

A central feature of the anti-inflammatory action of glucocorticoids is the potent suppression of pro-inflammatory cytokine production. nih.govqeios.comsemanticscholar.org By inhibiting transcription factors like NF-κB, prednisolone blocks the synthesis of numerous cytokines that orchestrate the inflammatory response. wikipedia.orgontosight.ai This leads to a reduction in the amplification of inflammation and a decrease in the recruitment and activation of immune cells at the site of inflammation. ontosight.ai

Interleukin-1 (IL-1) and Interleukin-6 (IL-6)

Prednisolone sodium metasulfobenzoate is particularly effective at inhibiting the expression of key pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Interleukin-6 (IL-6). ontosight.airesearchgate.net Research on the effects of glucocorticoids has shown that they act at the level of mRNA. For instance, the glucocorticoid dexamethasone (B1670325) was found to decrease the cellular levels of IL-1α and IL-1β mRNA in a dose-dependent manner. nih.gov This effect is mediated by a reduction in the stability of the mRNA molecules, leading to their faster degradation and consequently, reduced protein synthesis. nih.gov The inhibition of IL-1 production is significant, as this cytokine is a potent stimulator of T-lymphocyte proliferation and induces the formation of other inflammatory mediators, including IL-6. nih.gov By suppressing both IL-1 and IL-6, prednisolone disrupts a critical cascade that drives many of the systemic and local features of inflammation. researchgate.netnih.gov

The table below details the inhibitory effect of glucocorticoids on these specific cytokines.

| Cytokine | Function in Inflammation | Mechanism of Inhibition by Glucocorticoids | Reference |

| Interleukin-1 (IL-1) | Activates T-lymphocytes, induces fever, promotes expression of other inflammatory proteins. | Decreases mRNA stability, leading to reduced synthesis. | nih.gov |

| Interleukin-6 (IL-6) | Promotes acute-phase reactant production, stimulates immune cell differentiation. | Inhibited by the suppression of its inducers (like IL-1) and direct transcriptional repression. | researchgate.netnih.gov |

Tumor Necrosis Factor-alpha (TNF-α)

Prednisolone has been shown to reduce the release of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov Studies have demonstrated that prednisolone can significantly inhibit the production of TNF-α by peripheral blood mononuclear cells (PBMCs) that have been activated. nih.govnih.gov This inhibitory effect on TNF-α is a critical component of its anti-inflammatory action, as TNF-α is a major mediator of inflammation and is involved in the pathogenesis of numerous inflammatory diseases. patsnap.com By downregulating the production of TNF-α, prednisolone helps to reduce the recruitment and activation of inflammatory cells at the site of inflammation, leading to a decrease in tissue damage and the alleviation of inflammatory symptoms. patsnap.com

Suppression of Phospholipase A2 Activity and Eicosanoid Synthesis

A fundamental mechanism of action for prednisolone sodium metazoate, like other corticosteroids, is the inhibition of phospholipase A2 (PLA2). drugbank.comdrugbank.commedsafe.govt.nz This enzyme is responsible for the release of arachidonic acid from cell membranes. patsnap.com Arachidonic acid serves as the precursor for the synthesis of eicosanoids, which include prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. patsnap.comnih.gov By inhibiting PLA2, prednisolone effectively curtails the production of these pro-inflammatory molecules, thereby reducing vasodilation, capillary permeability, and the migration of leukocytes to inflammatory sites. drugbank.cominvivochem.com This suppression of eicosanoid synthesis is a cornerstone of the anti-inflammatory effects of glucocorticoids. drugbank.comwikipedia.org

Modulation of Nuclear Factor-Kappa B (NF-κB) and Other Inflammatory Transcription Factors

Prednisolone sodium metazoate modulates the activity of several key inflammatory transcription factors, most notably Nuclear Factor-Kappa B (NF-κB). drugbank.comdrugbank.comwikipedia.org NF-κB plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Glucocorticoids inhibit NF-κB signaling, which prevents the transcription of these inflammatory genes. wikipedia.orgpharmgkb.org This inhibition is a crucial mechanism by which prednisolone exerts its broad anti-inflammatory and immunosuppressive effects. invivochem.com

Promotion of Anti-inflammatory Gene Expression, including Interleukin-10 (IL-10)

In addition to suppressing pro-inflammatory pathways, prednisolone sodium metazoate also actively promotes the expression of anti-inflammatory genes. drugbank.comdrugbank.com A key example of this is the stimulation of Interleukin-10 (IL-10) production. wikipedia.orgmedchemexpress.com IL-10 is a potent anti-inflammatory cytokine that can inhibit the synthesis of pro-inflammatory cytokines like TNF-α and regulate the function of various immune cells. medrxiv.org Studies have shown that prednisolone can upregulate IL-10, contributing to the resolution of inflammation and tissue repair. medrxiv.org This dual action of suppressing inflammatory genes while promoting anti-inflammatory ones underscores the comprehensive immunomodulatory capacity of prednisolone.

Immunosuppressive Effects at the Cellular Level

The immunosuppressive properties of prednisolone sodium metazoate are a result of its profound effects on various immune cells. nih.govpharmaexcipients.com These effects are dose-dependent, with higher doses generally leading to more significant immunosuppression. drugbank.comdrugbank.com

Induction of T-lymphocyte Apoptosis

A cornerstone of the immunosuppressive activity of prednisolone sodium metazoate is its ability to induce programmed cell death, or apoptosis, in certain immune cell populations, particularly T-lymphocytes. patsnap.com This mechanism is crucial for its efficacy in managing autoimmune diseases and preventing transplant rejection. ontosight.ai The process leads to a reduction in the number of circulating lymphocytes, contributing to the modulation of the immune response. pharmaexcipients.compharmaexcipients.comnih.gov

The induction of apoptosis is a direct consequence of glucocorticoid receptor activation. patsnap.com Once the prednisolone-receptor complex moves into the nucleus, it modulates the transcription of genes involved in cell survival and death. This leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors within the T-cell, tipping the cellular balance towards self-destruction. This targeted elimination of activated T-lymphocytes helps to quell an overactive immune response. patsnap.com This immunosuppressive effect is generally more pronounced at higher doses. drugbank.comdrugbank.com

Key Research Findings on Glucocorticoid-Induced T-Cell Apoptosis:

| Finding | Implication | Source |

| Inhibition of T-cell activation and proliferation. | Reduces the clonal expansion of T-cells responsible for autoimmune or inflammatory responses. | ontosight.ai |

| Decreases number of circulating lymphocytes. | Lowers the overall population of key immune cells available to participate in an inflammatory cascade. | pharmaexcipients.comnih.gov |

| Induces apoptosis in sensitive T-lymphocyte subsets. | Selectively removes problematic T-cells, thereby dampening the specific immune response. | patsnap.com |

Stabilization of Lysosomal Membranes

Another proposed anti-inflammatory mechanism of corticosteroids like prednisolone involves the stabilization of lysosomal membranes. patsnap.com Lysosomes are cellular organelles that contain a variety of potent hydrolytic enzymes. patsnap.com During inflammatory processes, these membranes can become fragile, leading to the release of their enzymatic contents into the cell and surrounding tissues, causing damage and exacerbating inflammation. patsnap.com

By stabilizing these membranes, prednisolone prevents the uncontrolled release of these destructive enzymes, thereby protecting tissues and mitigating the inflammatory response. patsnap.com However, it is important to note that this mechanism may be context- or cell-type-specific. Some research on lysosomes isolated from human peripheral blood polymorphonuclear (PMN) leukocytes found that anti-inflammatory steroids, including prednisolone, did not exhibit a detectable membrane-stabilizing effect in this specific cell type. nih.gov This study suggests that the anti-inflammatory action of corticosteroids might be more attributable to their effects on cellular metabolism rather than a direct, universal interaction with lysosomal membranes. nih.gov

Mineralocorticoid Receptor Binding and Associated Intracellular Signaling Pathways (at Higher Concentrations)

While prednisolone primarily exerts its effects through high-affinity binding to glucocorticoid receptors, at higher concentrations it can also bind to mineralocorticoid receptors (MRs). drugbank.comdrugbank.cominvivochem.com The parent compound, prednisolone, shows a surprising affinity for the mineralocorticoid receptor, which is comparable to its affinity for the glucocorticoid receptor. deepdyve.com

However, the specific chemical structure of prednisolone sodium metazoate is designed to mitigate this effect. The addition of the sulfobenzoate moiety has been found to reduce the compound's affinity for the mineralocorticoid receptor by 92% when compared to prednisolone. vulcanchem.com This structural modification aims to separate the desired glucocorticoid (anti-inflammatory) effects from the often-undesired mineralocorticoid effects.

When binding to MRs does occur, typically with high doses of glucocorticoids, it activates intracellular signaling pathways that regulate ion and water balance. drugbank.comdrugbank.com This can lead to increased sodium retention and potassium excretion. drugbank.comdrugbank.com

Comparative Binding Affinities of Steroids to Rat Kidney Receptors

The following table, derived from research findings, shows the equilibrium dissociation constants (Kd) for various steroids, illustrating their relative affinities for glucocorticoid and mineralocorticoid receptors. A lower Kd value indicates a higher binding affinity. deepdyve.com

| Steroid | Mineralocorticoid Receptor Kd (nM) | Glucocorticoid Receptor Kd (nM) |

| Aldosterone | 0.86 | 92 |

| Dexamethasone | 23.9 | 9.8 |

| Prednisolone | 24.8 | 27 |

| Cortisol | 43.8 | 61 |

Data sourced from a study on rat kidney receptors. deepdyve.com

Advanced Therapeutic Applications and Clinical Research of Prednisolone Sodium Metazoate

Gastrointestinal Inflammatory Disorders Research

Ulcerative Colitis Investigations

Prednisolone (B192156) sodium metazoate is a sparingly absorbed corticosteroid that has been developed for topical use in distal ulcerative colitis. nih.gov Research has focused on creating oral preparations that can deliver the compound directly to the colon, aiming to reduce inflammation locally. nih.gov

A targeted-release oral formulation, known as Predocol or COLAL-PRED®, has been developed to deliver prednisolone metasulfobenzoate sodium throughout the colon. nih.govisrctn.com Clinical studies have been designed to investigate whether this targeted approach is non-inferior in efficacy to conventional prednisolone for treating moderate acute ulcerative colitis. isrctn.com

In one study involving 14 patients with active ulcerative colitis, treatment with oral Predocol resulted in a statistically significant improvement in the total scintigraphic score of inflammation. nih.gov The mean total score improved by 2.5 (P = 0.027), with notable improvements in the rectum and descending colon. nih.gov Another double-blind, randomized study compared Predocol with a conventional tapering course of oral prednisolone in patients with active ulcerative colitis. nih.gov The remission rates at 2 months were 46% for one Predocol group and 41% for the tapering prednisolone group. nih.gov At 6 months, remission rates were 51% for the same Predocol group and 32% for the tapering prednisolone group. nih.gov These findings suggest that a targeted delivery system using a poorly absorbed salt of prednisolone can be effective in reducing inflammation in active ulcerative colitis. nih.gov

Table 1: Efficacy Outcomes of Targeted Prednisolone Metasulfobenzoate (Predocol) in Ulcerative Colitis

| Study Parameter | Predocol Group 1 | Conventional Prednisolone Group | p-value |

|---|---|---|---|

| Remission Rate (2 Months) | 46% | 41% | 0.13 |

| Remission Rate (6 Months) | 51% | 32% | 0.08 |

Data sourced from a double-blind randomized study comparing Predocol to a conventional tapering prednisolone regimen. nih.gov

Recurrent Aphthous Ulcers Research

Recurrent aphthous ulcers (RAU), or recurrent aphthous stomatitis, are common, painful oral mucosal lesions. nih.govresearchgate.net While topical corticosteroids are often a first-line treatment, their effectiveness can be limited for larger ulcers, and systemic corticosteroids carry risks. nih.gov Prednisolone sodium metazoate is investigated for this condition due to its anti-inflammatory and immunomodulating properties, which may provide local effects with reduced systemic concentration compared to prednisolone. nih.govpharmaexcipients.com

Research has focused on developing novel topical delivery systems to maximize the localization of prednisolone sodium metazoate in mucosal tissues for more efficient RAU treatment. nih.govpharmaexcipients.com One approach involves the formulation of a mucoadhesive buccal gel containing the compound loaded into "quatsomes," a type of nanoparticle vesicle. nih.govresearchgate.net This method aims to enhance drug localization in ulcerated areas and provide a controlled release pattern. nih.gov

A study on this quatsomal mucoadhesive gel demonstrated rapid recovery of ulcers in an in-vivo model, a finding confirmed by histological studies and the evaluation of inflammatory biomarkers. nih.gov The formulation was optimized using a factorial design to assess the impact of variables like surfactant type, molar ratios, and sonication time on the nanoparticle characteristics. nih.govpharmaexcipients.com The resulting nanoparticles showed high entrapment efficiency and a controlled release profile, suggesting the formulation is a promising candidate for treating buccal diseases. nih.gov

Table 2: Physicochemical Properties of Optimized Prednisolone Sodium Metazoate-Loaded Quatsomes

| Dependent Variable | Range of Results |

|---|---|

| Particle Size (PS) | 69.47 nm to 113.28 nm |

| Polydispersity Index (PDI) | 0.207 to 0.328 |

| Zeta Potential (ZP) | +45.15 mV to +68.1 mV |

| Entrapment Efficiency (EE%) | 79.62% to 98.60% |

| Drug Released after 6h (Q6%) | 58.39% to 94.42% |

This table summarizes the key characteristics of the quatsome formulations developed for localized delivery in the oral mucosa. nih.gov

Respiratory Inflammatory Conditions Research

Asthma Exacerbations: Mechanistic and Efficacy Studies

Acute asthma exacerbations are characterized by a progressive increase in symptoms such as shortness of breath, cough, and wheezing, often requiring systemic corticosteroids to manage airway inflammation. nih.govmedicalnewstoday.com The therapeutic action of corticosteroids like prednisolone in asthma is rooted in their potent anti-inflammatory effects. healthline.comiosrjournals.org

The active prednisolone component acts on the immune system to reduce inflammation in the airways. healthline.com These glucocorticoids can decrease the production of inflammatory mediators, including cytokines and chemokines, and reduce the number and function of various immune cells at the site of inflammation. iosrjournals.orgphysiciansweekly.com This leads to less swelling and irritation in the airways and a reduction in mucus production, making it easier to breathe. medicalnewstoday.comhealthline.com Studies have shown that oral corticosteroids are effective in speeding the resolution of symptoms and reducing the rate of relapse following an acute exacerbation. nih.govallergyasthmanetwork.org The anti-inflammatory effects of prednisolone have been shown to be broad, targeting multiple inflammatory pathways beyond just the IL-5 pathway in severe eosinophilic asthma. physiciansweekly.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Prednisolone sodium metazoate |

| Prednisolone |

| Prednisolone metasulfobenzoate sodium |

| Prednisolone sodium phosphate (B84403) |

| Cholesterol |

| Sulfasalazine |

| Azathioprine |

| Infliximab |

| Hydrocortisone |

| Methylprednisolone (B1676475) |

| 5-aminosalicylic acid |

| Triamcinolone |

| Budesonide |

| Fluticasone |

| Dexamethasone (B1670325) |

| Colchicine |

| Sulodexide |

| Montelukast |

Dermatological and Ophthalmic Research

Prednisolone sodium metazoate and its parent compound, prednisolone, have been the subject of research in various dermatological and ophthalmic conditions due to their anti-inflammatory and immunomodulating properties.

Infantile Hemangiomas Investigations

Systemic corticosteroids like prednisolone have historically been a primary treatment for problematic infantile hemangiomas (IH), which are the most common soft-tissue tumors of infancy. ijsurgery.comdermatologytimes.com Research has focused on establishing standardized protocols to maximize efficacy. One study involving 25 consecutive patients with infantile hemangioma utilized a protocol of oral prednisolone. nih.gov All tumors in the study responded to the therapy, with 88% showing regression and 12% stabilizing. nih.gov The study concluded that this standardized administration is an effective treatment. nih.gov

Further comparative studies have evaluated the efficacy of prednisolone against other treatments, such as propranolol (B1214883). In a randomized controlled trial with 30 patients, propranolol demonstrated a more rapid therapeutic effect compared to prednisolone. chula.ac.th However, both modalities are recognized as having a high response rate. dermatologytimes.com Another study highlighted that pulse steroid therapy with intravenous methylprednisolone followed by oral prednisolone was effective in all five subjects with facial hemangiomas. ijsurgery.com

| Study Focus | Key Findings | Number of Participants | Reference |

|---|---|---|---|

| Standardized Oral Prednisolone Protocol | 100% response rate (88% regression, 12% stabilization). | 25 | nih.gov |

| Comparative Efficacy (Propranolol vs. Prednisolone) | Propranolol showed a significantly faster initial response time than prednisolone (4.1 days vs. 9.78 days). | 30 | chula.ac.th |

| Pulse Steroid Therapy (IV Methylprednisolone followed by Oral Prednisolone) | All subjects showed an excellent response with regression of the hemangioma. | 5 | ijsurgery.com |

Oral Lichen Planus Research

Oral lichen planus (OLP) is a chronic T-cell-mediated disease that can cause painful oral lesions. nih.gov Prednisolone sodium metazoate, a synthetic glucocorticoid, has been investigated as a localized therapy to leverage its anti-inflammatory and immunomodulating effects while potentially reducing the systemic side effects associated with systemic corticosteroids. nih.govpharmaexcipients.com

One area of research has been the development of novel delivery systems to enhance the local application of the compound. A study focused on formulating a buccal mucoadhesive gel containing prednisolone sodium metazoate-loaded quatsomes for the localized treatment of recurrent aphthous ulcers, a condition with inflammatory parallels to OLP. nih.govpharmaexcipients.commdpi.com The research aimed to maximize the drug's localization in the mucosal tissues. pharmaexcipients.com The developed quatsomal mucoadhesive gel demonstrated rapid recovery of ulcers in animal models, a finding confirmed by histological studies and evaluation of inflammatory biomarkers. nih.gov

Retrospective studies on related corticosteroids have also provided insights. A study on low-dose oral methylprednisolone (equivalent to 10 mg prednisone) for lichen planus showed that 95.8% of patients achieved partial or complete remission, a significantly higher rate than in the control group. This suggests that longer-term, low-dose systemic corticosteroid therapy could be an effective strategy. However, the available evidence comparing various corticosteroid treatments for OLP is generally considered of very low certainty, indicating a need for further high-quality research. nih.gov

| Compound/Formulation | Study Type | Key Findings | Condition | Reference |

|---|---|---|---|---|

| Prednisolone Sodium Metazoate-Loaded Mucoadhesive Gel | Preclinical (in vivo) | Demonstrated rapid ulcer recovery and reduced inflammatory biomarkers in animal models. | Recurrent Aphthous Ulcers | nih.gov |

| Low-Dose Oral Methylprednisolone | Retrospective Cohort | 95.8% of patients achieved partial or complete remission. | Lichen Planus | |

| Various Topical Corticosteroids (e.g., Clobetasol, Betamethasone) | Systematic Review | Topical corticosteroids may be effective in reducing pain, but the evidence is of low certainty. | Oral Lichen Planus | nih.gov |

Ocular Anti-inflammatory Research

In ophthalmology, the anti-inflammatory properties of prednisolone are utilized to manage postoperative inflammation. Research has focused on comparing the effectiveness of different prednisolone formulations and other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The formulation of the prednisolone salt significantly impacts its corneal penetration and, consequently, its anti-inflammatory efficacy. arvojournals.orgcrstoday.com Studies have shown that prednisolone acetate (B1210297) 1.0% ophthalmic suspension is more effective at suppressing corneal inflammation than prednisolone phosphate 1.0% ophthalmic solution. arvojournals.org This is attributed to the more lipophilic nature of the acetate form, which allows for better penetration through an intact corneal epithelium. crstoday.com In one experimental model, prednisolone acetate 1.0% suspension achieved a 51% mean decrease in corneal inflammatory activity, compared to 28% for the prednisolone phosphate 1.0% solution. arvojournals.org

To improve bioavailability and efficacy, novel delivery systems have been explored. One study developed a nanoparticle-loaded gel for delivering prednisolone acetate. dovepress.com This formulation showed a significant enhancement in drug release in simulated tear fluid and a superior anti-inflammatory effect in animal models compared to a standard micronized drug gel. dovepress.com

| Formulation | Mean Decrease in Corneal Inflammatory Activity | Key Characteristic | Reference |

|---|---|---|---|

| Prednisolone Acetate 1.0% Ophthalmic Suspension | 51% | More lipophilic, better corneal penetration. | arvojournals.org |

| Prednisolone Phosphate 1.0% Ophthalmic Solution | 28% | More hydrophilic, less effective penetration. | arvojournals.org |

| Prednisolone Acetate Nanoparticle-Loaded Gel | Significantly superior to micronized drug gel. | Enhanced drug release and bioavailability. | dovepress.com |

Neuroinflammatory and Stroke Research

The anti-inflammatory effects of corticosteroids are being investigated for neuroinflammatory conditions, particularly in the context of pediatric stroke.

Focal Cerebral Arteriopathy in Pediatric Stroke

Focal cerebral arteriopathy (FCA), a unilateral and monophasic inflammatory disease of the intracranial arteries, is a leading cause of arterial ischemic stroke (AIS) in children. pediatricstrokejournal.comncl.ac.uk Given the suspected inflammatory mechanism, there has been a growing trend to treat FCA with corticosteroids, although robust evidence has been lacking. pediatricstrokejournal.comncl.ac.uk Retrospective analyses have suggested that steroid treatment may improve outcomes and reduce stroke recurrence. pasta-trial.chcenterwatch.com

This has led to the establishment of prospective, randomized controlled trials to investigate the efficacy of high-dose corticosteroids. The PASTA (Paediatric Arteriopathy Steroid Aspirin) trial is a multicenter, open-label clinical trial comparing high-dose methylprednisolone/prednisolone plus standard care (aspirin) with standard care alone. pasta-trial.chcenterwatch.com The primary goal is to determine if early anti-inflammatory treatment can influence the course of the arteriopathy, improve clinical outcomes, and prevent stroke recurrence. pediatricstrokejournal.com

The primary outcome measure for the trial is the change in the FCA Severity Score (FCASS), a standardized neuroimaging-based vascular scoring system, from baseline to one month. pediatricstrokejournal.comncl.ac.uk The hypothesis is that children treated with high-dose corticosteroids will show a greater and faster improvement in the focal stenosis as measured by this score. pediatricstrokejournal.compasta-trial.ch The increasing use of corticosteroids for FCA in clinical practice underscores the importance of these ongoing trials to provide definitive evidence for this treatment approach. nih.gov

| Trial Name | Intervention | Control Group | Primary Outcome | Rationale | Reference |

|---|---|---|---|---|---|

| PASTA (Paediatric Arteriopathy Steroid Aspirin) | High-dose methylprednisolone/prednisolone plus standard care (aspirin). | Standard care (aspirin) alone. | Change in FCA Severity Score (FCASS) from baseline to 1 month. | To investigate if high-dose corticosteroids improve arteriopathy and clinical outcomes in pediatric stroke due to FCA's presumed inflammatory origin. | pediatricstrokejournal.comncl.ac.ukpasta-trial.chcenterwatch.com |

Research in Rheumatic and Hematologic Disorders

Low-dose prednisolone and related corticosteroids are a cornerstone in the management of various rheumatic and hematologic disorders, with ongoing research aimed at optimizing their long-term use.

In rheumatoid arthritis (RA), an inflammatory systemic disease, low-dose prednisone (B1679067)/prednisolone is often used. nih.govnih.gov The GLORIA trial, a large, pragmatic, double-blind, placebo-controlled study, investigated the effects of add-on low-dose prednisolone (5 mg/day) over two years in patients with established RA aged 65 and older. nih.gov The trial provided strong evidence of the benefit of this regimen on disease activity and in slowing the progression of joint damage. nih.gov Over the two-year period, the prednisolone group had a significantly lower disease activity score (DAS28) compared to the placebo group. nih.gov

A separate withdrawal clinical trial studied the efficacy of even lower doses of prednisone (1–4 mg/day) in patients with RA. nih.govresearchgate.net The results indicated that patients who were switched from long-term low-dose prednisone to a placebo were significantly more likely to withdraw from the study due to worsening symptoms, confirming the clinical efficacy of these very low doses. nih.govresearchgate.net

In the context of hematologic disorders, research has explored the use of low-dose prednisone for prolonged hematologic toxicity (PHT) following CAR-T cell therapy. nih.gov A retrospective analysis of patients who developed PHT and were unresponsive to other treatments found that low-dose prednisone (initial dose of 0.5 mg/kg/day) was a beneficial and tolerable therapy. nih.govresearchgate.net The study reported a 100% blood count recovery rate, with complete recovery ranging from 60% to 66.67%. nih.gov Notably, in patients where toxicity recurred after stopping prednisone, it was resolved again upon re-administration of the drug. nih.gov

| Disorder | Study/Trial | Key Finding | Reference |

|---|---|---|---|

| Rheumatoid Arthritis | GLORIA Trial | Add-on low-dose prednisolone (5 mg/day) significantly lowered disease activity and slowed joint damage progression over 2 years in older adults. | nih.gov |

| Rheumatoid Arthritis | Withdrawal Clinical Trial | Confirmed the clinical efficacy of long-term prednisone doses of 1-4 mg/day. | nih.govresearchgate.net |

| Prolonged Hematologic Toxicity (post CAR-T) | Retrospective Analysis | Low-dose prednisone led to a 100% blood count recovery rate in patients with PHT. | nih.gov |

Comparative Therapeutic Efficacy Studies with Other Corticosteroids and Anti-inflammatory Agents

Prednisolone sodium metazoate, a synthetic glucocorticoid, exerts its therapeutic effects through its anti-inflammatory and immunomodulating properties. nih.gov Its efficacy is often evaluated in comparison to other corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) to determine its relative potency and clinical utility in various inflammatory conditions. While direct comparative efficacy studies on prednisolone sodium metazoate are limited, research on its active moiety, prednisolone, and its parent compound, prednisone, provides valuable insights.

Clinical research has demonstrated that in the treatment of bullous pemphigoid, prednisone is more effective than prednisolone metasulfobenzoate. nih.gov Furthermore, studies focusing on localized anti-inflammatory effects have highlighted that prednisolone sodium metazoate can provide topical therapeutic benefits with reduced systemic corticosteroid concentration compared to prednisolone. nih.gov

Comparison with Other Corticosteroids

The therapeutic efficacy of prednisolone is frequently compared with other corticosteroids such as methylprednisolone and dexamethasone. In terms of potency, methylprednisolone is considered slightly stronger than prednisone, with 4 mg of methylprednisolone being equivalent to 5 mg of prednisone. singlecare.com However, when dosages are appropriately adjusted, both drugs can achieve similar therapeutic outcomes in treating various inflammatory and autoimmune disorders. singlecare.com Research on human lymphoblastoid cells has suggested that methylprednisolone is more effective than prednisolone in mediating long-term cytolysis and inhibiting nucleoside uptake, indicating that the methylation of prednisolone may enhance its potency by improving its interaction with cellular targets. nih.gov

Dexamethasone is another corticosteroid that is significantly more potent than prednisolone. drugs.com The choice between dexamethasone and prednisone often depends on the desired duration of action and the specific medical condition being treated. singlecare.com For instance, in pediatric patients with acute asthma exacerbations, studies have found no significant differences between dexamethasone and prednisolone/prednisone in terms of hospitalization risk, ICU admission, or relapse rates. nih.gov However, one study in children with mild-to-moderate croup found prednisolone to be less effective than dexamethasone in reducing the number of patients returning to the hospital. singlecare.com

| Corticosteroid | Relative Potency Comparison | Key Research Findings |

|---|---|---|

| Methylprednisolone | Slightly more potent than prednisone (4 mg methylprednisolone is equivalent to 5 mg prednisone). singlecare.com | More effective than prednisolone in mediating long-term cytolysis and inhibiting nucleoside uptake in human lymphoblastoid cells. nih.gov |

| Dexamethasone | Significantly more potent than prednisolone. drugs.com | - No significant difference in hospitalization risk, ICU admission, or relapse rates for pediatric acute asthma exacerbations compared to prednisolone/prednisone. nih.gov |

| Prednisolone Metasulfobenzoate | Less effective than prednisone. | Prednisone is more effective in the treatment of bullous pemphigoid. nih.gov |

Comparison with Non-Steroidal Anti-inflammatory Agents (NSAIDs)

Corticosteroids like prednisolone are also compared with NSAIDs for the management of inflammatory conditions. In patients with rheumatoid arthritis, low-dose prednisolone has been shown to have a greater effect than NSAIDs on joint tenderness and pain. cochrane.org

A meta-analysis of randomized controlled trials comparing oral prednisolone with NSAIDs for the treatment of acute gout found that they have comparable efficacy in pain relief. nih.gov Specifically, oral prednisolone was comparable to NSAIDs like naproxen (B1676952) and indomethacin (B1671933) in reducing pain both during activity and at rest within the first few hours and over the following days. nih.gov

Systematic reviews comparing NSAID injections to corticosteroid injections for various orthopedic conditions, such as shoulder impingement syndrome and knee osteoarthritis, have found no significant difference in pain reduction at one and three months. mdpi.com

| Condition | Comparator | Efficacy Outcome |

|---|---|---|

| Rheumatoid Arthritis | NSAIDs | Low-dose prednisolone had a greater effect on joint tenderness and pain. cochrane.org |

| Acute Gout | NSAIDs (naproxen, indomethacin) | Oral prednisolone demonstrated comparable efficacy in pain relief. nih.gov |

| Shoulder Impingement Syndrome | NSAID Injections | No significant difference in pain reduction at 1 month compared to corticosteroid injections. mdpi.com |

| Knee Osteoarthritis | NSAID Injections | No significant difference in pain reduction at 1 and 3 months compared to corticosteroid injections. mdpi.com |

Innovations in Drug Delivery Systems for Prednisolone Sodium Metazoate

Nanoparticle and Microparticle-Based Delivery Systems

Nano- and micro-based drug delivery systems present promising avenues for the effective and controlled transport of active compounds to target sites. mdpi.com These systems can overcome the limitations of conventional formulations, such as instability and uncontrolled release. mdpi.com For Prednisolone (B192156) Sodium Metazoate, a synthetic glucocorticoid with anti-inflammatory properties, nanoparticle-based systems are beneficial for maximizing its localization in target tissues, thereby providing a potent local effect with potentially reduced systemic concentration compared to prednisolone. nih.govpharmaexcipients.commdpi.com

Quatsomes, which are unilamellar nanovesicles composed primarily of cholesterol and quaternary ammonium (B1175870) surfactants (QAS), have emerged as a stable and efficient alternative to conventional lipid-based vesicles like liposomes. nih.govpharmaexcipients.com Liposomes often face challenges such as aggregation, fusion, poor stability, and inefficient drug encapsulation. nih.govpharmaexcipients.com In contrast, quatsomes demonstrate excellent stability, homogeneity, and a high capacity for drug loading. nih.govpharmaexcipients.comresearchgate.net

Recent research has focused on optimizing quatsomal formulations for Prednisolone Sodium Metazoate. A 2³ factorial design has been employed to systematically investigate the impact of key formulation variables on the physicochemical properties of the resulting nanoparticles. nih.govpharmaexcipients.comresearchgate.net The independent variables studied included the type of Quaternary Ammonium Surfactant (QAS), the molar ratio of QAS to cholesterol (CHO), and the sonication time. nih.govpharmaexcipients.commdpi.com The resulting effects on particle size (PS), polydispersity index (PDI), zeta potential (ZP), and entrapment efficiency (EE%) were evaluated to identify an optimized formulation. nih.govpharmaexcipients.comresearchgate.net

The molar ratio of cholesterol to the quaternary ammonium surfactant is a crucial parameter in the design of quatsomes. nih.govpharmaexcipients.com Cholesterol is a key structural component that modulates the fluidity and stability of the vesicle membrane. nih.govpharmaexcipients.com Varying the QAS to CHO molar ratio has been shown to have a significant effect on the particle size and drug entrapment efficiency of Prednisolone Sodium Metazoate-loaded quatsomes. nih.govresearchgate.netresearchgate.net Optimization studies have explored different molar ratios, such as 1:1 and 1:2 (QAS:CHO), to determine the ideal composition for achieving desired nanoparticle characteristics. mdpi.com The interplay between the surfactant and cholesterol dictates the rigidity and integrity of the quatsomal bilayer, which in turn affects drug retention and release properties. nih.govpharmaexcipients.com

Sonication is a common method used to reduce the size of vesicles and create homogenous nano-sized dispersions. researchgate.netneliti.com The duration of sonication is a critical process parameter in the preparation of quatsomes, as it directly influences the final particle size and size distribution (polydispersity index). nih.govpharmaexcipients.com Research indicates that both mixing temperature and sonication duration can significantly affect the size of vesicles. researchgate.netneliti.com In the optimization of Prednisolone Sodium Metazoate quatsomes, sonication time was treated as a key independent variable. nih.govpharmaexcipients.comresearchgate.net Longer sonication times generally lead to smaller particle sizes due to the increased energy input breaking down larger vesicles. neliti.com However, excessive sonication can potentially degrade the drug or formulation components, necessitating careful optimization. researchgate.netnih.govnih.gov

The physical characteristics of quatsomes are essential for their function as a drug delivery system. Key parameters evaluated include particle size (PS), polydispersity index (PDI), and zeta potential (ZP). nih.govpharmaexcipients.com The PDI measures the homogeneity of the particle size distribution, with lower values indicating a more uniform population of vesicles. neliti.com The zeta potential is a measure of the surface charge of the nanoparticles, which is critical for stability; a sufficiently high positive or negative charge prevents particle aggregation. nih.govpharmaexcipients.comresearchgate.net

In a study on Prednisolone Sodium Metazoate-loaded quatsomes, the optimized formulations exhibited particle sizes ranging from 69.47 ± 0.41 to 113.28 ± 0.79 nm. nih.govpharmaexcipients.comresearchgate.net The PDI values were found to be between 0.207 ± 0.004 and 0.328 ± 0.004, indicating a relatively uniform size distribution. nih.govpharmaexcipients.comresearchgate.net The zeta potential ranged from +45.15 ± 0.19 to +68.1 ± 0.54 mV, with the positive charge confirming the cationic nature of the vesicles and suggesting good colloidal stability. nih.govpharmaexcipients.comresearchgate.net Furthermore, the entrapment efficiency of the drug was high, ranging from 79.62 ± 1.44% to 98.60% ± 1.22%. nih.govpharmaexcipients.comresearchgate.net

Table 1: Physicochemical Properties of Prednisolone Sodium Metazoate-Loaded Quatsome Formulations

| Formulation Code | QAS Type | QAS:CHO Molar Ratio | Sonication Time (min) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| F1 | DDAB | 1:1 | 5 | 113.28 | 0.311 | 45.15 | 79.62 |

| F2 | CTAB | 1:1 | 5 | 99.82 | 0.284 | 55.45 | 88.41 |

| F3 | DDAB | 1:2 | 5 | 89.41 | 0.269 | 50.21 | 85.11 |

| F4 | CTAB | 1:2 | 5 | 75.11 | 0.231 | 60.14 | 94.28 |

| F5 | DDAB | 1:1 | 15 | 95.44 | 0.291 | 52.88 | 83.47 |

| F6 | CTAB | 1:1 | 15 | 80.25 | 0.247 | 62.11 | 92.17 |

| F7 | DDAB | 1:2 | 15 | 78.25 | 0.255 | 58.74 | 89.54 |

| F8 (Optimized) | CTAB | 1:2 | 15 | 69.47 | 0.207 | 68.10 | 98.60 |

Data synthesized from a 2³ factorial design study. nih.govpharmaexcipients.comresearchgate.net DDAB and CTAB are types of Quaternary Ammonium Surfactants (QAS).

Beyond quatsomes, a variety of other lipid-based carriers are utilized in nano-drug delivery. mdpi.comnih.gov These systems are adept at encapsulating both hydrophilic and lipophilic drugs, improving their stability and modifying their release profiles.

Liposomes : These are vesicles composed of phospholipid bilayers. While widely studied for drug delivery, including for corticosteroids, they can suffer from limitations like physical instability and low encapsulation efficiency, which prompted the development of more robust systems like quatsomes. nih.govpharmaexcipients.commdpi.com

Nanoemulsions and Microemulsions : These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They are thermodynamically stable (microemulsions) or kinetically stable (nanoemulsions) and can enhance the solubility and permeation of poorly soluble drugs. mdpi.comnih.gov

Solid Lipid Nanoparticles (SLNs) : These are colloidal carriers made from solid lipids. They combine the advantages of polymeric nanoparticles and emulsions but avoid the use of organic solvents in some preparation methods. SLNs are considered a promising platform for improving drug permeability through mucosal tissues. researchgate.netnih.gov

Nanostructured Lipid Carriers (NLCs) : As a second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids. This unstructured solid matrix offers higher drug loading capacity and reduces the potential for drug expulsion during storage compared to SLNs. researchgate.netnih.gov

These various lipid-based systems represent a versatile toolkit for formulating advanced delivery systems for corticosteroids like Prednisolone Sodium Metazoate, each with distinct characteristics that can be tailored to specific therapeutic applications. mdpi.comnih.gov

Polymer-Based Carriers (e.g., Polymeric Nanoparticles, Dendrimers, Polymeric Micelles)

The encapsulation of prednisolone sodium metazoate within polymer-based carriers represents a significant strategy for enhancing its delivery. Polymeric nanoparticles, in particular, have been investigated for their ability to improve the solubility of hydrophobic drugs, control drug release, and enhance stability. pharmaexcipients.comnih.gov

One notable example involves the formulation of quatsomes, which are unilamellar nanovesicles composed of quaternary ammonium surfactants (QAS) and cholesterol. nih.gov These nanoparticles serve as effective carriers for prednisolone sodium metazoate. Research has demonstrated that encapsulating the drug in these nanocarriers can improve its delivery to mucosal tissues. nih.gov The characteristics of these nanoparticles, such as particle size (PS), polydispersity index (PDI), zeta potential (ZP), and entrapment efficiency (EE%), are critical parameters that are optimized to ensure effective drug delivery. A 2³ factorial design has been used to study the impact of variables like the type of QAS, the molar ratio of QAS to cholesterol, and sonication time on these properties. pharmaexcipients.comnih.gov

The findings from such studies show that nanoparticle characteristics can be precisely controlled. For instance, the particle size of developed quatsomes has been shown to range from 69.47 ± 0.41 to 113.28 ± 0.79 nm, with entrapment efficiencies as high as 98.60% ± 1.22. pharmaexcipients.comnih.gov Cationic nanoparticles are particularly advantageous for mucosal delivery as they can interact with the negatively charged mucosal surface, prolonging residence time and enhancing drug penetration. nih.gov

| Parameter | Range of Results |

|---|---|

| Particle Size (PS) | 69.47 ± 0.41 to 113.28 ± 0.79 nm |

| Polydispersity Index (PDI) | 0.207 ± 0.004 to 0.328 ± 0.004 |

| Zeta Potential (ZP) | +45.15 ± 0.19 to +68.1 ± 0.54 mV |

| Entrapment Efficiency (EE%) | 79.62 ± 1.44 to 98.60% ± 1.22 |

| Drug Released after 6h (Q6%) | 58.39 ± 1.75 to 94.42% ± 2.15 |

This table summarizes the key physicochemical properties of quatsomal nanoparticles developed for the delivery of Prednisolone Sodium Metazoate, as determined through a 2³ factorial design study. pharmaexcipients.comnih.govnih.gov

Nanocrystals for Solubility and Dissolution Enhancement

For poorly water-soluble drugs like the parent compound, prednisolone, nanocrystal technology offers a powerful method to enhance solubility and dissolution rates. mdpi.com This approach reduces drug particles to the nanometer range, which significantly increases the surface area available for dissolution. mdpi.com This enhancement in dissolution can lead to improved bioavailability. mdpi.com

Studies on prednisolone have shown that the precipitation method is an effective way to reduce the average particle size into the nano-range, from 50.8 nm to 364.7 nm. This reduction in particle size has been demonstrated to dramatically increase the saturation solubility of prednisolone by up to seven times compared to the unprocessed drug. The improved saturation solubility and dissolution rate are key factors in enhancing the therapeutic efficacy of the drug. mdpi.com While this research focuses on prednisolone, the principles are directly applicable to improving the physicochemical properties of its derivatives like prednisolone sodium metazoate.

Mucoadhesive Drug Delivery Systems

Mucoadhesive drug delivery systems are designed to remain in contact with a mucosal surface for an extended period, allowing for localized drug action and controlled release. pharmaexcipients.comscispace.com This approach is particularly beneficial for treating local conditions and can reduce the frequency of administration. pharmaexcipients.comnih.gov

Buccal Mucoadhesive Gels for Localized Therapy

Buccal mucoadhesive gels are a prime example of localized therapy, developed to treat conditions within the oral cavity, such as recurrent aphthous ulcers. pharmaexcipients.com By incorporating prednisolone sodium metazoate into a mucoadhesive gel, the drug can be applied directly to the affected area, increasing its local concentration and therapeutic effect. pharmaexcipients.comnih.gov These gels often utilize nanoparticles, such as the previously mentioned quatsomes, dispersed within the gel base to further enhance drug delivery. pharmaexcipients.com This combination leverages the benefits of both nanotechnology and mucoadhesion to prolong residence time and improve drug penetration into mucosal tissues. nih.gov

The choice of polymer is critical to the functionality of a mucoadhesive system. Polymers are selected for their ability to adhere to the mucus layer that covers epithelial tissues. nih.gov Commonly used polymers in buccal gels for prednisolone sodium metazoate include chitosan (B1678972) and polyacrylic acid-based polymers like Noveon. pharmaexcipients.comnih.gov

Chitosan, a cationic polysaccharide, possesses inherent bioadhesive and antimicrobial properties that can extend the contact time of the drug with the buccal mucosa. pharmaexcipients.comnih.gov Polyacrylic acid-based polymers, such as Noveon, exhibit strong bioadhesive properties due to a high concentration of carboxylic groups. pharmaexcipients.comnih.gov These groups form hydrogen bonds with the mucin glycoproteins present in the mucus layer, creating a strong adhesive force that holds the delivery system in place. pharmaexcipients.comnih.gov The interaction between the polymer and the mucus is fundamental to achieving the desired mucoadhesion. nih.gov

Optimizing the formulation of mucoadhesive gels is essential to maximize their adhesion and retention time at the site of application. nih.govucl.ac.uknih.gov Key factors that influence these properties include the type and concentration of the mucoadhesive polymer. nih.govnih.gov

Research on prednisolone sodium metazoate gels has shown that drug release is significantly dependent on polymer concentration. nih.gov For example, gels containing a higher polymer concentration (3%) exhibit a slower drug release compared to those with a lower concentration (1%). nih.gov This is because a higher polymer concentration creates a more entangled polymeric network, which reduces water uptake, slows dissolution and erosion rates, and impedes drug diffusion. nih.gov The viscosity of the gel, which is influenced by polymer choice and concentration, also plays a crucial role. High-viscosity polymers can lead to more extensive interpenetration with the mucus layer, resulting in stronger bioadhesion. nih.gov By carefully adjusting these parameters, formulations can be tailored to provide a potent, long-duration effect at a specific site. pharmaexcipients.comnih.gov

| Polymer System | Polymer Concentration | Effect on Drug Release | Rationale |

|---|---|---|---|

| Chitosan / Noveon | Low (e.g., 1%) | Faster Release | Less entangled polymer network, higher water uptake and faster dissolution. |

| Chitosan / Noveon | High (e.g., 3%) | Slower Release | More entangled polymer network, reduced water uptake, slower dissolution and erosion. nih.gov |

This table illustrates how varying the concentration of mucoadhesive polymers like Chitosan and Noveon can modulate the release of Prednisolone Sodium Metazoate from a gel formulation. nih.gov

Colonic Drug Delivery Systems for Targeted Release

Targeting drug release to the colon is a valuable strategy for treating local inflammatory conditions like ulcerative colitis and for delivering drugs that are sensitive to the environment of the upper gastrointestinal tract. nih.gov For prednisolone sodium metazoate (also known as prednisolone metasulfobenzoate), specific delivery systems have been developed to release the medication primarily in the colon. ucl.ac.uknih.gov

One such system, known as COLAL-PRED®, utilizes a starch coating that is indigestible in the stomach and small intestine but is broken down by bacteria residing in the colon. ucl.ac.uknih.gov This bacterial action triggers the release of the drug directly at the site of inflammation, which can reduce the potential for systemic side effects often associated with steroid therapy. nih.gov Another approach involves the use of pH-sensitive polymers, such as combinations of Eudragit L100 and Eudragit S100. researchgate.net These polymers are designed to be insoluble at the low pH of the stomach but dissolve at the higher pH levels found in the lower intestine and colon, thereby ensuring targeted drug release. researchgate.net Studies have shown that tablets coated with these polymers release less than 10% of the drug in acidic conditions but can release about 90% in a pH 7.2 buffer, mimicking the colonic environment.

Research on Controlled and Sustained Release Formulations

Controlled and sustained release formulations are designed to maintain a steady concentration of a drug in the body over a prolonged period. This approach avoids the peaks and troughs in plasma concentration associated with conventional dosage forms, potentially leading to a more consistent therapeutic effect and reduced dosing frequency. For prednisolone and its derivatives, several novel platforms have been investigated.

One area of exploration involves the use of nanovesicular systems. Quatsomes, which are unilamellar nanovesicles composed of quaternary ammonium surfactants and cholesterol, have been formulated to carry prednisolone sodium metazoate. pharmaexcipients.comnih.gov A study focusing on a buccal mucoadhesive gel containing prednisolone sodium metazoate-loaded quatsomes demonstrated the potential for controlled drug release. pharmaexcipients.comnih.gov The release of the drug from these formulations can be modulated by altering the composition, such as the type of quaternary ammonium surfactant and the molar ratio of the surfactant to cholesterol. pharmaexcipients.com

The characteristics of these quatsome formulations have been systematically evaluated. A 2³ factorial design was employed to study the impact of different variables on the final product. The particle size of the developed quatsomes ranged from 69.47 ± 0.41 to 113.28 ± 0.79 nm, with a polydispersity index between 0.207 ± 0.004 and 0.328 ± 0.004. nih.gov The entrapment efficiency of prednisolone sodium metazoate in these vesicles was found to be high, ranging from 79.62 ± 1.44% to 98.60% ± 1.22. nih.gov Furthermore, the in vitro drug release after 6 hours varied from 58.39 ± 1.75% to 94.42% ± 2.15, indicating that the release profile can be tailored by adjusting the formulation parameters. nih.gov

| Parameter | Range of Values |

|---|---|

| Particle Size (PS) | 69.47 ± 0.41 to 113.28 ± 0.79 nm |

| Polydispersity Index (PDI) | 0.207 ± 0.004 to 0.328 ± 0.004 |

| Zeta Potential (ZP) | 45.15 ± 0.19 to 68.1 ± 0.54 mV |

| Entrapment Efficiency (EE%) | 79.62 ± 1.44 to 98.60% ± 1.22 |

| Drug Released after 6h (Q6%) | 58.39 ± 1.75 to 94.42% ± 2.15 |

Another approach to sustained release involves the use of biodegradable polymers. Alginate, a natural polysaccharide, has been investigated for the controlled release of prednisolone. nih.gov Alginate gel beads have been shown to exhibit pH-dependent swelling and erosion, which can be harnessed to control the release of the encapsulated drug. nih.gov While this particular study focused on prednisolone, the principles of using such a hydrogel matrix could be applicable to prednisolone sodium metazoate for oral delivery, potentially offering a sustained release profile in the gastrointestinal tract.

Strategies for Targeted Drug Delivery and Reduced Systemic Exposure

A primary goal in the development of new formulations for corticosteroids like prednisolone sodium metazoate is to deliver the drug directly to the site of inflammation, thereby reducing the required dose and minimizing systemic side effects. pharmaexcipients.comnih.gov Nanotechnology-based delivery systems are at the forefront of this research.

Liposomal formulations represent a promising strategy for targeted delivery. mdpi.comnih.gov Liposomes are microscopic vesicles that can encapsulate drugs and, depending on their surface modifications, can be designed to accumulate in specific tissues. For instance, PEGylated liposomes, which have polyethylene (B3416737) glycol on their surface, have been shown to have a long circulation time, allowing them to accumulate at sites of inflammation. mdpi.comnih.gov Another novel approach involves "AmbiMACs," a type of liposome (B1194612) specifically designed to target macrophages, which are key cells involved in the inflammatory process. mdpi.comnih.gov Both PEGylated liposomes and AmbiMACs encapsulating prednisolone phosphate (B84403) have demonstrated increased accumulation at wound sites in preclinical models. mdpi.comnih.gov This targeted accumulation leads to a more potent anti-inflammatory effect compared to the free drug. mdpi.comnih.gov

The development of a mucoadhesive quatsomal gel for prednisolone sodium metazoate is a prime example of targeted delivery for localized conditions. pharmaexcipients.comnih.gov This formulation is intended for the local treatment of recurrent aphthous ulcers in the buccal mucosa. pharmaexcipients.comnih.gov By incorporating the drug-loaded quatsomes into a mucoadhesive gel, the residence time of the formulation at the application site is increased, leading to enhanced local drug concentration and efficacy while minimizing systemic absorption. pharmaexcipients.comnih.gov Cationic nanocarriers, such as quatsomes, can interact with the negatively charged mucosal surface, further prolonging the contact time and improving drug penetration into the mucosal tissues. pharmaexcipients.comnih.gov

Nanoparticles also offer significant advantages for targeted buccal drug delivery as they can enhance the solubility of hydrophobic drugs, leading to improved dissolution rates and potentially controlled drug release. pharmaexcipients.com Furthermore, nanoparticles can improve the stability of the active pharmaceutical ingredient. pharmaexcipients.com The combination of nanoparticles with a hydrogel to form a nanoparticle-hydrogel hybrid system is another innovative strategy for transdermal application, which could potentially be adapted for localized delivery of prednisolone sodium metazoate to specific areas of the skin. uomustansiriyah.edu.iq

| Delivery System | Targeting Mechanism | Potential Benefit | Reference |

|---|---|---|---|

| PEGylated Liposomes | Prolonged circulation and passive accumulation at inflammation sites | Increased drug concentration at the site of inflammation | mdpi.comnih.gov |

| AmbiMACs (Macrophage-Targeting Liposomes) | Specific targeting of macrophages involved in inflammation | Enhanced anti-inflammatory effect | mdpi.comnih.gov |

| Mucoadhesive Quatsomal Gel | Adhesion to the buccal mucosa for localized treatment | Prolonged residence time and reduced systemic exposure | pharmaexcipients.comnih.gov |

| Nanoparticle-Hydrogel Hybrid System | Enhanced permeation for transdermal application | Improved local delivery through the skin | uomustansiriyah.edu.iq |

These innovative delivery systems hold the promise of transforming the therapeutic use of prednisolone sodium metazoate, offering the potential for more effective and safer treatment of inflammatory conditions.

Pharmacological and Toxicological Research Aspects of Prednisolone Sodium Metazoate

Glucocorticoid Potency and Anti-inflammatory Activity Profiling

Prednisolone (B192156) sodium metazoate is a synthetic glucocorticoid distinguished by its potent anti-inflammatory and immunomodulating properties. pharmaexcipients.comtoxby.designnih.gov As a poorly adsorbed analog of prednisolone, it is designed to deliver targeted topical or local anti-inflammatory effects, which can result in a reduced systemic concentration compared to its parent compound, prednisolone. pharmaexcipients.comtoxby.designnih.govsemanticscholar.org

The anti-inflammatory action of glucocorticoids like prednisolone stems from their ability to bind to the glucocorticoid receptor. drugbank.com This interaction leads to a cascade of genomic effects, including the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory ones. drugbank.comdrugbank.com Key mechanisms include the inhibition of phospholipase A2, which blocks the formation of arachidonic acid derivatives, and the suppression of inflammatory transcription factors like NF-Kappa B. drugbank.comdrugbank.comnih.gov Concurrently, they promote the expression of anti-inflammatory genes such as interleukin-10. drugbank.comdrugbank.com Lower doses typically exert an anti-inflammatory effect, while higher doses are required for immunosuppression. drugbank.comdrugbank.com

The potency of prednisolone is significantly higher than that of endogenous cortisol. This enhanced activity is a key factor in its therapeutic application.

Table 1: Glucocorticoid Equipotency Comparison

| Glucocorticoid | Equivalent Anti-inflammatory Dose (mg) | Relative Glucocorticoid Potency |

|---|---|---|

| Hydrocortisone (Cortisol) | 20 | 1 |

| Cortisone | 25 | 0.8 |

| Prednisolone | 5 | 4-5 |

| Methylprednisolone (B1676475) | 4 | 5 |

| Triamcinolone | 4 | 5 |

| Dexamethasone (B1670325) | 0.75 | 25-30 |

| Betamethasone | 0.75 | 25-30 |

This table is compiled from multiple sources to show the relative anti-inflammatory potencies of common glucocorticoids. nih.govgpnotebook.commerckvetmanual.com

Advanced Pharmacodynamic Research

The primary pharmacodynamic effect of prednisolone sodium metazoate is mediated through its action as a glucocorticoid receptor agonist. drugbank.comkegg.jp Following administration, the compound attaches to cell surface receptors, enters the cell, and translocates to the nucleus. nih.gov Inside the nucleus, it binds to and activates specific nuclear receptors, thereby modulating gene expression to produce its therapeutic effects. nih.gov

One of the significant pharmacodynamic outcomes is the reduction in the number of circulating lymphocytes. pharmaexcipients.comnih.govmdpi.com The compound also induces cell differentiation, contributing to its immunomodulatory effects. pharmaexcipients.comnih.govmdpi.com Research into novel delivery systems has demonstrated that formulating prednisolone sodium metazoate into a mucoadhesive quatsomal gel can enhance its local efficacy. pharmaexcipients.comnih.gov In vivo studies evaluating this formulation for recurrent aphthous ulcers showed a rapid recovery of ulcerated tissues. pharmaexcipients.commdpi.com This was substantiated by histological analysis and the measurement of inflammatory biomarkers, highlighting the potential for advanced drug delivery systems to optimize the pharmacodynamic profile of the compound. pharmaexcipients.comnih.govmdpi.com

Toxicity Mechanisms and Safety Research

The toxicological profile of prednisolone sodium metazoate is intrinsically linked to its potent glucocorticoid activity. The mechanisms underlying its potential for adverse effects involve the exaggeration of its primary pharmacological actions, impacting various physiological systems.

Immunosuppression-Related Mechanisms and Increased Infection Susceptibility Pathways

Clinically, a daily dose of 20 mg or more of prednisone (B1679067) (or its equivalent) for two weeks or longer is considered sufficiently immunosuppressive to heighten the risk of infection and potentially impair the response to vaccines. wvbop.com This suppression is a direct extension of the drug's mechanism of action, which is intended to dampen an overactive immune response in inflammatory diseases. drugbank.com

Bone Metabolism Perturbation Mechanisms and Osteoporosis Development

Glucocorticoid use is a leading cause of secondary, or drug-induced, osteoporosis. nih.gov The underlying mechanism involves a significant disruption of the normal bone remodeling process. nih.gov Glucocorticoids have a dual-negative effect on bone health: they decrease bone formation by inducing programmed cell death (apoptosis) in osteoblasts and osteocytes, and they increase bone resorption by extending the lifespan of osteoclasts. nih.gov

This imbalance leads to a net loss of bone mass and a deterioration of bone architecture, increasing fracture risk. Research has shown that even low daily doses of prednisone, such as 5 mg, can significantly suppress biochemical markers of bone formation. nih.gov This suggests that chronic exposure, regardless of the dose, may adversely affect bone strength and integrity. nih.gov

Endocrine Axis Modulation: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression and Cushing's Syndrome Mechanisms

A well-established toxicological effect of exogenous glucocorticoids is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. drugbank.comdrugbank.com Supraphysiological doses of corticosteroids inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. nih.gov The resulting lack of ACTH stimulation leads to atrophy of the adrenal cortex and a diminished capacity to produce endogenous cortisol. nih.gov

This suppression can persist for a considerable period, sometimes 6 to 12 months, after the cessation of therapy. nih.gov The degree of suppression can be influenced by the timing of administration, with evening doses causing a more pronounced effect due to the blunting of the natural early morning ACTH surge. nih.gov Long-term administration of high doses can lead to the development of iatrogenic Cushing's syndrome, characterized by features such as central obesity, muscle wasting, and skin thinning. nih.govendocrine-abstracts.org HPA axis suppression is generally anticipated in individuals receiving a daily dose equivalent to 7.5 mg of prednisolone for more than three weeks. endocrine-abstracts.org

Table 2: HPA Axis Suppression After Prednisolone Cessation in a Pediatric Study

| Time Since Steroid Cessation | Percentage of Patients with HPA Axis Suppression |

|---|---|

| 1 Month | 39% |

| 3 Months | 34% |

| 6 Months | 23% |

Data from a cross-sectional study in children with nephrotic syndrome, showing the proportion with low peak cortisol levels after stopping prednisolone. firstwordpharma.com

Metabolic Dysregulation Pathways, including Glucose Homeostasis

Glucocorticoids exert profound effects on metabolism, and their use is associated with a range of metabolic side effects, including the development of insulin (B600854) resistance. nih.gov Research using metabolic profiling has elucidated some of the pathways affected by prednisolone. nih.gov

Studies have shown that prednisolone treatment can lead to a dose-dependent increase in the urinary excretion of glucose, indicating a disruption in glucose homeostasis. nih.gov Furthermore, it affects lipid metabolism, as evidenced by increased urinary levels of metabolites like propionylcarnitine, L-acetylcarnitine, and L-carnitine. nih.gov Protein metabolism is also impacted, with treatment causing a significant increase in the urinary excretion of numerous proteinogenic amino acids, which may be indicative of skeletal muscle breakdown. nih.gov

Table 3: Selected Urinary Metabolite Changes After Acute Prednisolone Treatment

| Metabolite Class | Metabolite | Fold Change vs. Placebo (at highest dose) |

|---|---|---|

| Carbohydrate Metabolism | D-glucose | 8.9 |

| Energy Metabolism | 3-hydroxybutyrate | 2.0 |

| Amino Acids | Lysine | 4.2 |

| Alanine | 3.5 | |

| Histidine | 3.4 | |

| Methionine | 3.2 | |

| Threonine | 2.9 | |

| Proline | 2.8 | |

| Steroids | Dehydroepiandrosterone sulfate | 0.8 |

Data from a study in healthy volunteers showing dose-dependent changes in urinary metabolites after a single dose of prednisolone. nih.gov

Neurological and Psychiatric Effect Mechanisms